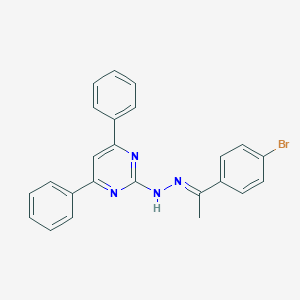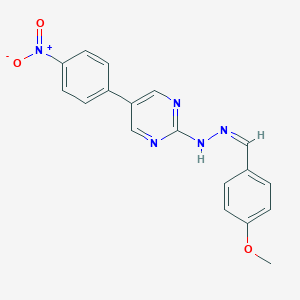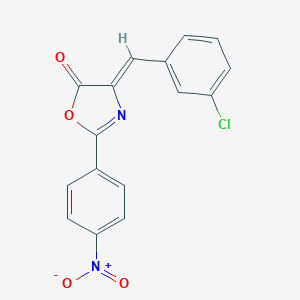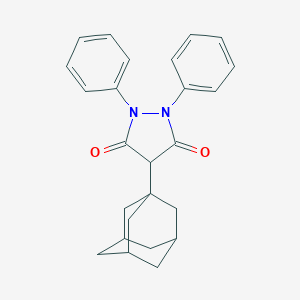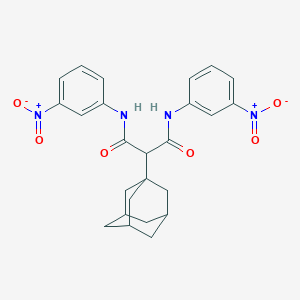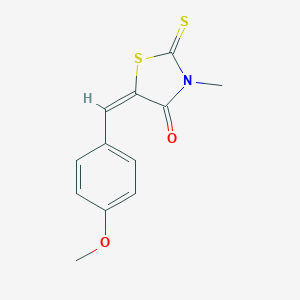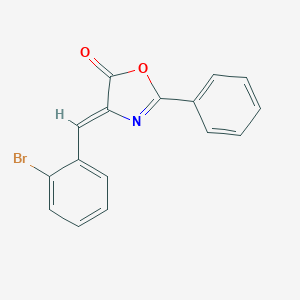
1-Mesityl-3,3-diphenyl-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Mesityl-3,3-diphenyl-1-propanone, also known as MDP-2-P, is a ketone compound that is commonly used in the synthesis of illegal drugs such as methamphetamine and MDMA. Despite its association with illicit drug production, MDP-2-P has also found significant use in scientific research. In
Mécanisme D'action
The mechanism of action of 1-Mesityl-3,3-diphenyl-1-propanone is not fully understood, but it is believed to act as a central nervous system stimulant by increasing the release of dopamine and norepinephrine in the brain. This leads to increased alertness, euphoria, and decreased appetite.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity, induce hyperthermia, and decrease food intake. In humans, it has been reported to produce feelings of euphoria, increased energy, and decreased appetite. However, due to its association with illegal drug production, there is limited research on the long-term effects of this compound use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
1-Mesityl-3,3-diphenyl-1-propanone has several advantages for use in lab experiments. Its ability to undergo various chemical reactions makes it a useful starting material for the synthesis of other organic compounds. Additionally, its ability to act as a central nervous system stimulant makes it a useful tool for studying the effects of dopamine and norepinephrine in the brain.
However, the use of this compound in lab experiments is limited by its association with illegal drug production. Its use is heavily regulated, and researchers must obtain the appropriate licenses and permits to work with the compound.
Orientations Futures
There are several future directions for research involving 1-Mesityl-3,3-diphenyl-1-propanone. One area of interest is the development of new synthetic routes for the production of this compound and related compounds. Another area of interest is the investigation of the long-term effects of this compound use in humans. Additionally, the use of this compound in the treatment of various neurological and psychiatric disorders is an area of active research.
Conclusion
This compound is a ketone compound that is commonly used in the synthesis of illegal drugs but also has significant use in scientific research. Its ability to undergo various chemical reactions and act as a central nervous system stimulant makes it a useful tool in the synthesis of other organic compounds and the study of dopamine and norepinephrine in the brain. While its use is limited by its association with illegal drug production, there are several future directions for research involving this compound.
Méthodes De Synthèse
1-Mesityl-3,3-diphenyl-1-propanone can be synthesized through a variety of methods, including the Friedel-Crafts acylation of mesitylene with benzoyl chloride, the reaction of mesitylene with benzaldehyde in the presence of a Lewis acid catalyst, and the condensation of acetone with mesitylene and benzaldehyde. The most common method involves the reaction of mesitylene with benzaldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride.
Applications De Recherche Scientifique
1-Mesityl-3,3-diphenyl-1-propanone has been used extensively in scientific research, particularly in the fields of organic chemistry and pharmacology. Its ability to undergo various chemical reactions, such as reduction and oxidation, makes it a useful compound in the synthesis of other organic compounds. This compound has also been used as a starting material for the synthesis of various pharmaceuticals, including antidepressants and antipsychotics.
Propriétés
Formule moléculaire |
C24H24O |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
3,3-diphenyl-1-(2,4,6-trimethylphenyl)propan-1-one |
InChI |
InChI=1S/C24H24O/c1-17-14-18(2)24(19(3)15-17)23(25)16-22(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-15,22H,16H2,1-3H3 |
Clé InChI |
MXAKUQXCLQZBLP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





